molecular formula C17H23F3N4O B2731949 4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 551931-39-6

4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2731949
CAS No.: 551931-39-6
M. Wt: 356.393
InChI Key: JPCWJJXHSPQHCE-UHFFFAOYSA-N
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Description

4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide is a compound that features a piperidine ring substituted with a trifluoromethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the piperidine or pyridine rings using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines or halides, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the piperidine ring play crucial roles in its activity. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N4O/c18-17(19,20)13-4-5-14(22-12-13)23-10-6-16(7-11-23,15(21)25)24-8-2-1-3-9-24/h4-5,12H,1-3,6-11H2,(H2,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCWJJXHSPQHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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